4-Acetoxyaminoquinoline

Description

Historical Perspectives and Foundational Research on Quinoline (B57606) Derivatives

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance in medicinal chemistry and material science. nih.govorientjchem.orgecorfan.org Structurally, quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.orgnoveltyjournals.com

Early research in the late 19th and early 20th centuries focused on the synthesis of quinoline derivatives. Several classic methods were developed, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses, which allowed for the creation of a wide variety of substituted quinolines. ecorfan.orgrsc.org These synthetic advancements were crucial, as they opened the door to exploring the diverse properties of this chemical family.

The pharmacological potential of quinoline derivatives became evident with the use of quinine, an alkaloid extracted from cinchona bark, as an effective anti-malarial agent. nih.gov This discovery spurred the development of synthetic anti-malarial drugs like chloroquine (B1663885) and primaquine. nih.gov Over the decades, the quinoline scaffold has been identified as a "privileged structure" in drug discovery, leading to the development of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.org The versatility of the quinoline ring system allows for functionalization at various positions, greatly influencing the resulting compound's pharmacological activity. orientjchem.org

Table 1: Key Milestones in Quinoline Research

| Year | Discovery/Development | Significance |

|---|---|---|

| 1834 | Quinoline first isolated from coal tar by F. F. Runge. nih.gov | Marked the discovery of the basic quinoline scaffold. |

| 1842 | Quinoline extracted from the alkaloid cinchonine. rsc.org | Confirmed a natural source of the quinoline structure. |

| 1883 | Friedländer synthesis developed. ecorfan.org | Provided a versatile method for synthesizing substituted quinolines. |

| 1887 | Conrad-Limpach synthesis described. ecorfan.org | Became a key method for preparing quinolones, precursors to many pharmaceuticals. |

| 1940s | Development of synthetic anti-malarials like chloroquine. nih.gov | Demonstrated the power of synthetic chemistry to create potent drugs based on the quinoline core. |

Role of 4-Acetoxyaminoquinoline as a Research Probe in Mechanistic Studies

This compound is a key reactive metabolite of the well-known carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO). nih.gov While 4-NQO itself is a pro-carcinogen, its biological activity is dependent on its metabolic activation to electrophilic intermediates that can directly interact with cellular macromolecules. The final active metabolite is often considered to be this compound-1-oxide (Ac-4-HAQO), a highly reactive electrophile. aacrjournals.orgfrontiersin.orgnih.gov However, this compound (Ac-4-HAQ), which is formed from the hydrolysis of a related intermediate, is also a significant compound studied for its carcinogenic properties and its ability to bind to DNA, albeit through a potential reactivation pathway. nih.gov

In molecular biology and toxicology, this compound and its N-oxide derivative serve as critical research probes to investigate the precise mechanisms of chemical carcinogenesis. nih.govnih.gov Their primary role in mechanistic studies is to model the ultimate carcinogenic species of 4-NQO, allowing researchers to study its interaction with DNA in a controlled manner, both in vitro and in vivo. nih.govoup.com

The use of these compounds has been instrumental in elucidating how 4-NQO induces mutations. Research has shown that the electrophilic metabolites of 4-NQO, such as Ac-4-HAQO, react with nucleophilic sites on DNA bases, forming stable covalent adducts. aacrjournals.orgfrontiersin.orgresearchgate.net These adducts distort the DNA helix, interfere with DNA replication and transcription, and if not repaired, can lead to mutations and the initiation of cancer. aacrjournals.orgresearchgate.net Specifically, studies using these probes have identified the primary targets on DNA as the guanine (B1146940) and adenine (B156593) bases. aacrjournals.orgnih.gov

Table 2: DNA Adducts Formed by the Reactive Metabolite of 4-NQO (Ac-4-HAQO)

| DNA Base | Site of Adduct Formation | Type of Adduct | Reference |

|---|---|---|---|

| Guanine | C8 position | C8-dG-AQO | aacrjournals.orgresearchgate.net |

| Guanine | N2 position | N2-dG-AQO | aacrjournals.orgresearchgate.net |

| Adenine | N6 position | N6-dA-AQO | aacrjournals.orgnih.gov |

By studying the formation and repair of these specific adducts, scientists have gained significant insight into DNA repair pathways and the molecular basis of chemical mutagenesis. nih.govoup.com For example, research has shown that the reactivity of Ac-4-HAQO is influenced by DNA structure, showing a higher reactivity with supercoiled DNA and a lack of reactivity with Z-DNA conformations. nih.gov

Conceptual Frameworks for Understanding Electrophilic Chemical-Biomacromolecule Interactions

The interaction between an electrophilic chemical like this compound (or its ultimate carcinogenic form, Ac-4-HAQO) and a biological macromolecule like DNA is governed by fundamental principles of chemical reactivity. Electrophiles are electron-deficient species that are attracted to electron-rich centers in other molecules, known as nucleophiles. In biological systems, proteins and nucleic acids are rich in nucleophilic sites, making them prime targets for electrophilic attack. acs.org

The conceptual framework for these interactions involves several key ideas:

Electrophilicity and Nucleophilicity : The core of the interaction is the reaction between the electrophilic center of the chemical and a nucleophilic site on the biomacromolecule. For Ac-4-HAQO, the reactive species is a nitrenium ion or a related electrophile that readily attacks the nitrogen and carbon atoms in the purine (B94841) bases of DNA. aacrjournals.orgresearchgate.net

Bioactivation : Many foreign compounds (xenobiotics) are not intrinsically reactive but are converted into electrophiles by metabolic enzymes, a process known as bioactivation. aacrjournals.orgfrontiersin.org 4-NQO is a classic example, being metabolized to the highly reactive Ac-4-HAQO, which can then covalently bind to DNA. nih.gov

Covalent Bonding : Unlike non-covalent interactions (such as hydrogen bonds or van der Waals forces) which are transient, the reaction of a strong electrophile with a nucleophile results in the formation of a stable covalent bond. acs.orgrsc.org This irreversible modification of a biomacromolecule, such as the formation of a DNA adduct, can have significant biological consequences, including mutagenicity. researchgate.net

Proximity-Enabled Reactivity : Recent advancements have highlighted the concept of proximity-enabled chemistry. nih.gov In this model, initial non-covalent binding between a chemical and a biomacromolecule brings a latent reactive group into close proximity with its target. This proximity facilitates a highly specific covalent reaction that might not occur otherwise. acs.org This framework helps explain the high degree of specificity seen in some chemical-biomacromolecule interactions.

Table 3: Principles of Electrophile-Biomacromolecule Interactions

| Concept | Description | Relevance to this compound |

|---|---|---|

| Electrophile | A chemical species that accepts a pair of electrons to form a covalent bond. | The reactive metabolite, Ac-4-HAQO, is a potent electrophile. aacrjournals.org |

| Nucleophile | A chemical species that donates an electron pair to form a covalent bond. | N7, C8, and N2 positions of guanine and N1, N3, and N6 of adenine in DNA are key nucleophilic sites. aacrjournals.orgnih.gov |

| Bioactivation | Metabolic conversion of a less reactive compound into a more reactive (electrophilic) one. | 4-NQO is bioactivated to Ac-4-HAQO to exert its carcinogenic effect. frontiersin.orgnih.gov |

| Covalent Adduct | The product formed when a chemical covalently binds to a biological macromolecule. | Formation of guanine and adenine adducts by Ac-4-HAQO is a critical step in its mutagenicity. nih.govresearchgate.net |

Understanding these conceptual frameworks is essential for predicting the toxicity of chemicals, designing safer chemicals, and developing therapeutic agents that can selectively target specific biomolecules. nih.gov

Structure

2D Structure

3D Structure

Properties

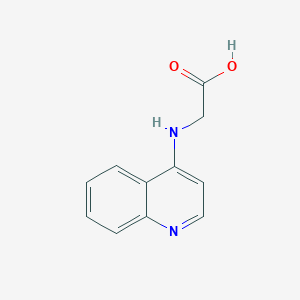

IUPAC Name |

2-(quinolin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVVTNYYIPMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32654-59-4 | |

| Record name | 4-Acetoxyaminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Reactivity Studies

Chemical Synthesis Pathways of 4-Acetoxyaminoquinoline and its Precursors

The synthesis of this compound is intrinsically linked to its highly studied precursor, 4-nitroquinoline (B1605747) 1-oxide (4-NQO). The pathways involve metabolic activation steps or targeted chemical synthesis to produce the final compound and its derivatives.

Derivation from 4-Nitroquinoline 1-Oxide (4-NQO) and Related Compounds

4-Nitroquinoline 1-oxide (4-NQO) is a well-known mutagenic and carcinogenic compound that serves as the primary starting point for the generation of several reactive metabolites, including this compound derivatives. wikipedia.org The metabolic activation of 4-NQO is a multi-step process. The initial step involves the reduction of the nitro group to form the intermediate 4-hydroxyaminoquinoline 1-oxide (4-HAQO). wikipedia.org This reduction is a critical activation step.

Following the formation of 4-HAQO, further metabolic processes, including enzymatic acetylation, lead to the generation of this compound-1-oxide (Ac-4-HAQO). aacrjournals.orgfrontiersin.orgnih.gov This O-acetylated derivative is considered the ultimate carcinogenic metabolite of 4-NQO, exhibiting high reactivity towards cellular macromolecules. aacrjournals.org

The synthesis of this compound itself (without the 1-oxide) has been described through the hydrolysis of a diacetylated precursor, 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline (B231120). This precursor is also derived from the metabolic pathway of 4-NQO.

Metabolic Activation Pathway of 4-NQO

| Precursor | Intermediate/Product | Description |

|---|---|---|

| 4-Nitroquinoline 1-Oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) | Enzymatic reduction of the nitro group. |

| 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) | This compound-1-oxide (Ac-4-HAQO) | O-acetylation; considered the ultimate carcinogen. |

| 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline | This compound | Formed via hydrolysis. |

Hydrolytic Formation Mechanisms

This compound can be formed through the hydrolysis of its diacetylated precursor, 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline. This reaction proceeds via a reduction mechanism that involves the cleavage of the N1-O bond of the quinoline (B57606) N-oxide. The stability and products of hydrolysis can be influenced by factors such as pH. For instance, the hydrolysis of related quinoline derivatives under acidic conditions (pH < 2) has been shown to yield 4-(hydroxyamino)quinoline 1-oxide, indicating that reaction conditions are critical in determining the final product structure.

Synthetic Routes to Radiolabeled Analogues for Mechanistic Tracing

To trace the metabolic fate and understand the mechanistic details of this compound and its precursors, radiolabeled analogues are essential tools. moravek.com The synthesis of these labeled compounds involves incorporating isotopes such as Carbon-14 ([14C]) or Tritium ([3H]) into the molecular structure. wuxiapptec.com

There are several general strategies for the synthesis of radiolabeled quinoline derivatives:

Labeling the Quinoline Ring: A common approach is to synthesize the quinoline ring system using a commercially available radiolabeled precursor. For example, starting with a [14C]-labeled p-nitroaniline could be used to construct the [14C]-quinoline core.

Labeling a Functional Group: Alternatively, the radiolabel can be introduced in one of the functional groups. For this compound, this could be achieved by using [14C]- or [3H]-labeled acetic anhydride (B1165640) during the acetylation step of a hydroxylamino precursor. This would place the label on the acetoxy group.

The choice of labeling position is crucial and depends on the specific goals of the study, particularly whether the fate of the quinoline backbone or the acetyl group is of primary interest. moravek.commoravek.com The synthesis is typically designed to introduce the radiolabel as late as possible in the synthetic sequence to maximize radiochemical yield and specific activity. moravek.commoravek.com While specific documented syntheses for radiolabeled this compound are not detailed in readily available literature, these established principles of radiochemistry would guide its preparation. moravek.comwuxiapptec.commoravek.com

Characterization of Reactive Species Involved in Biological Interactions

The biological activity of this compound is mediated by highly reactive intermediates that are formed in situ. These species are responsible for the compound's ability to interact with and damage cellular macromolecules like DNA.

Identification of this compound-1-oxide as a Highly Reactive Intermediate

This compound-1-oxide (Ac-4-HAQO) is widely recognized as a highly reactive intermediate derived from the metabolic activation of 4-NQO. frontiersin.orgnih.gov It is often referred to as a model "ultimate carcinogen" because it can directly react with biological nucleophiles without further metabolic activation. aacrjournals.org The high reactivity of Ac-4-HAQO is attributed to the acetoxy group being a good leaving group, which facilitates the formation of covalent adducts with DNA. aacrjournals.orgfrontiersin.org Research has shown that Ac-4-HAQO reacts with DNA to form stable quinolone monoadducts, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). aacrjournals.orgnih.gov

DNA Adducts Formed by Ac-4-HAQO

| Nucleobase | Position of Adduct Formation |

|---|---|

| Guanine | C8 and N2 |

| Adenine | N6 |

Elucidation of Nitrenium Ion Formation and Reactivity

The formation of a nitrenium ion is a key mechanistic step that explains the high electrophilicity and reactivity of this compound derivatives. A nitrenium ion is a reactive nitrogen-based intermediate with a positive charge. In the case of this compound-1-oxide, the loss of the acetate (B1210297) ion (CH₃COO⁻) from the acetoxyamino group leads to the formation of a highly electrophilic quinolylnitrenium ion.

This nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases, leading to the formation of the covalent adducts mentioned previously. The positive charge on the nitrenium ion can be delocalized across the quinoline ring system, which contributes to its stability and reactivity. The solvolysis of related N-acetoxyarylamines is known to proceed through such nitrenium ion intermediates. This mechanism is central to the DNA-damaging effects of many aromatic amine carcinogens.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Ac-4-HAQ |

| This compound-1-oxide | Ac-4-HAQO |

| 4-Hydroxyaminoquinoline 1-oxide | 4-HAQO |

| 4-Nitroquinoline 1-oxide | 4-NQO |

| 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline | diAc-4-HAQO |

| Acetic anhydride | - |

| Adenine | - |

| Guanine | - |

| p-Nitroaniline | - |

Molecular Mechanisms of Dna Interaction and Adduct Formation

Covalent Adduction to Deoxyribonucleic Acid (DNA)

4-Acetoxyaminoquinoline 1-oxide is a potent electrophile that forms covalent bonds with nucleophilic sites on DNA bases. oup.com This process, known as adduction, results in the formation of several distinct quinoline-purine adducts. nih.gov The reaction of Ac-4-HAQO with DNA leads to the formation of three main stable adducts, which have been extensively characterized. aacrjournals.orgoup.com In addition to these stable adducts, the interaction can also lead to the formation of apurinic/apyrimidinic (AP) sites and single-strand breaks in the DNA. oup.comnih.gov

Specificity of Purine (B94841) Base Adduction

Experimental evidence demonstrates that Ac-4-HAQO preferentially forms adducts with the purine bases, guanine (B1146940) and adenine (B156593). nih.govnih.govaacrjournals.org Three primary adducts have been identified and structurally characterized following the in vitro reaction of Ac-4-HAQO with DNA. aacrjournals.org These adducts involve the covalent linkage of the 4-aminoquinoline (B48711) 1-oxide moiety to specific nitrogen or carbon atoms on the purine rings. aacrjournals.org The relative distribution of these adducts can be influenced by the local DNA sequence and conformation. oup.comresearchgate.net

One of the major adducts formed is N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide. aacrjournals.orgnih.govaacrjournals.org This adduct results from the covalent bonding of the quinoline (B57606) derivative to the C8 position of the guanine base. aacrjournals.org The formation of this particular adduct has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance. aacrjournals.org In certain DNA conformations, such as relaxed DNA, this adduct can account for a significant portion of the total adducts formed. oup.com For instance, in reactions with nicked plasmid DNA, the N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide adduct constituted approximately 25% of the total stable DNA base adducts. mit.edu

The most abundant adduct formed in the reaction between Ac-4-HAQO and DNA is typically 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide. aacrjournals.orgoup.com This adduct involves the linkage of the carcinogen to the exocyclic N2 amino group of guanine. aacrjournals.org Its structure has been unequivocally identified using spectroscopic methods. aacrjournals.org Under standard conditions with relaxed DNA, this N2-guanine adduct can represent about 50% of the total quinoline-DNA base adducts. oup.com However, its proportion can change significantly with alterations in DNA supercoiling. oup.commit.edu

Ac-4-HAQO also reacts with adenine bases, though generally to a lesser extent than with guanine. oup.comaacrjournals.org This reaction yields 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide, where the quinoline moiety is attached to the N6 position of the adenine ring. aacrjournals.org The structure of this adduct has also been confirmed by mass spectroscopy and nuclear magnetic resonance. aacrjournals.org In relaxed plasmid DNA, this adenine adduct accounts for approximately 10% of the total stable adducts formed. oup.commit.edu

Table 1: Major DNA Adducts of this compound 1-oxide

| Adduct Name | Target Base and Position | Typical Percentage in Relaxed DNA |

|---|---|---|

| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | Deoxyguanosine (N2) | 50% oup.commit.edu |

| N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide | Deoxyguanosine (C8) | 25% oup.commit.edu |

N-(deoxyguanosin-N2-yl)-4-aminoquinoline Adduct Formation

Stereochemical Aspects of Adduct Formation

The formation of DNA adducts by this compound 1-oxide can result in stereoisomers, depending on the orientation of the quinoline ring relative to the DNA helix. While the primary structures of the main adducts are well-established, the specific stereochemical configurations and their influence on DNA structure and repair are areas of ongoing investigation. The spatial arrangement of the bulky quinoline moiety can cause significant distortions in the DNA double helix, which is a critical factor in the recognition and processing of these lesions by cellular repair machinery.

Influence of DNA Conformation and Dynamics on Adduction

The efficiency and specificity of DNA adduction by Ac-4-HAQO are not uniform and are significantly influenced by the local and global conformation of the DNA molecule. oup.comresearchgate.net The tertiary structure, or supercoiling, of DNA plays a critical role in its reactivity. oup.com Negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO as relaxed or singly-nicked DNA. oup.commit.edu

Furthermore, the distribution of the different types of adducts is also dependent on DNA topology. oup.com For instance, in negatively supercoiled DNA, the proportion of the 3-(deoxyguanosin-N2-yl) adduct increases to about 80%, while the N-(deoxyguanosin-C8-yl) and 3-(deoxyadenosin-N6-yl) adducts decrease to 15% and 5%, respectively. oup.commit.edu This indicates that the conformational stress of supercoiling alters the accessibility or reactivity of the different nucleophilic sites on the purine bases. oup.com

The secondary structure of DNA also has a profound effect. The formation of the N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide adduct is about 3.5 times greater in denatured, single-stranded DNA than in native, double-stranded DNA. oup.com Moreover, Ac-4-HAQO shows differential reactivity towards alternative DNA structures like Z-DNA. Studies have shown that Ac-4-HAQO does not react with guanine residues within a Z-DNA conformation. researchgate.net However, a hyperreactivity is observed at the junctions between the canonical B-DNA and the left-handed Z-DNA forms. researchgate.net This suggests that such transitional regions represent particularly vulnerable sites for adduction. researchgate.netmit.edu

Table 2: Influence of DNA Conformation on Adduct Distribution

| DNA Conformation | 3-(dG-N2)-AQO | N-(dG-C8)-AQO | 3-(dA-N6)-AQO |

|---|---|---|---|

| Relaxed/Nicked Plasmid DNA | ~50% | ~25% | ~10% |

Effects of DNA Supercoiling Density on Adduct Spectrum and Quantity

The three-dimensional structure of DNA plays a significant role in its interaction with chemical agents, including the carcinogenic compound this compound 1-oxide (Ac-4-HAQO). The degree of DNA supercoiling, a fundamental aspect of its tertiary structure, has been shown to influence both the quantity and the specific types of DNA adducts formed by Ac-4-HAQO. researchgate.net

Research has demonstrated that the reactivity of plasmid DNA with Ac-4-HAQO is dependent on its conformational state. researchgate.net Negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO compared to its relaxed, singly-nicked counterpart. researchgate.netmit.edu The reactivity decreases as the superhelical tension is reduced. researchgate.net This increased susceptibility of negatively supercoiled DNA is attributed to the enhanced binding of intercalating molecules, a category to which Ac-4-HAQO's interactions are similar. mit.edu

Table 1: Effect of DNA Supercoiling on this compound 1-oxide Adduct Distribution

| DNA Conformation | 3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide | N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide | 3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide |

|---|---|---|---|

| Nicked Plasmid | 50% | 25% | 10% |

| Negatively Supercoiled Plasmid | 80% | 15% | 5% |

Data sourced from studies on pAT153 plasmid DNA. mit.edu

Reactivity with Specific DNA Secondary Structures (e.g., Z-DNA, B-Z Junctions)

The interaction of this compound 1-oxide (Ac-4-HAQO) with DNA is highly sensitive to the local secondary structure of the double helix. Notably, Ac-4-HAQO exhibits a distinct lack of reactivity with guanine residues located within a left-handed Z-DNA conformation. researchgate.netnih.gov This has been demonstrated in studies using plasmid DNA containing a (dC-dG)16 sequence, which can adopt a Z-DNA structure under conditions of high negative supercoiling. researchgate.netnih.gov

In stark contrast to its inertness towards Z-DNA, Ac-4-HAQO displays hyperreactivity at the junctions between B-DNA and Z-DNA (B-Z junctions). researchgate.netmit.edunih.gov These transitional regions are recognized as high-affinity sites for DNA damage by Ac-4-HAQO. mit.edu Research has shown a 2.5-fold increase in DNA adduction at B-Z junctions compared to relaxed DNA of the same sequence. mit.edu This hyperreactivity is a characteristic feature of B-Z junctions, which are also susceptible to other DNA-interactive agents. researchgate.net The structural peculiarities of B-Z junctions, which can involve base extrusion and single-stranded regions, are thought to contribute to this enhanced reactivity. researchgate.net

The preferential formation of Ac-4-HAQO adducts at B-Z junctions has implications for understanding the cellular response to this carcinogen. For instance, the hypersensitivity of cells from individuals with Werner syndrome to 4-nitroquinoline-1-oxide (4-NQO), the parent compound of Ac-4-HAQO, has been linked to the formation of adducts at these junctions. researchgate.net The data suggest that Ac-4-HAQO can serve as a probe for the polymorphism of DNA at the nucleotide level, highlighting the importance of DNA secondary structure in determining the sites of chemical damage. researchgate.netnih.gov

Perturbations of DNA Tertiary Structure by Adducts (e.g., Duplex Unwinding)

The extent of DNA unwinding is dependent on the superhelical state of the DNA molecule. For negatively supercoiled DNA, the average unwinding angle per stable Ac-4-HAQO adduct has been determined to be -15.1 degrees. nih.govresearchgate.net In contrast, for positively supercoiled topoisomers, the unwinding angle is significantly smaller, at -6.5 degrees per adduct. nih.govresearchgate.net

Table 2: DNA Duplex Unwinding by this compound 1-oxide Adducts

| DNA Supercoiling State | Average Unwinding Angle per Adduct |

|---|---|

| Negatively Supercoiled | -15.1° ± 1.5° |

| Positively Supercoiled | -6.5° ± 1.4° |

Data obtained using the agarose (B213101) gel electrophoresis band-shift method. nih.govresearchgate.net

Formation of DNA Strand Breaks and DNA-Protein Crosslinks

Mechanisms of Single-Strand Break Induction

The interaction of this compound 1-oxide (Ac-4-HAQO) with DNA can lead to the formation of single-strand breaks (SSBs). researchgate.net This process is linked to the formation of unstable adducts. researchgate.net While Ac-4-HAQO forms several stable adducts with DNA bases, it also generates adducts that are not stable and can lead to the cleavage of the DNA backbone. researchgate.net

The formation of apurinic/apyrimidinic (AP) sites is a key intermediate step in the induction of single-strand breaks by Ac-4-HAQO. researchgate.net The unstable adducts can spontaneously depurinate, leaving behind an AP site. researchgate.net These sites are labile and can undergo spontaneous or enzyme-mediated cleavage of the phosphodiester backbone, resulting in a single-strand break. This process of DNA modification by Ac-4-HAQO, leading to the formation of AP sites and subsequent strand scissions, has been observed in in vitro studies with plasmid DNA. researchgate.net The degree of supercoiling of the DNA can also influence the formation of these unstable adducts and, consequently, the frequency of single-strand breaks. researchgate.net

Mechanisms of Double-Strand Break Induction

While the primary DNA damage induced by many chemical agents consists of base adducts and single-strand breaks, these lesions can be converted into more severe double-strand breaks (DSBs). plos.orgnih.gov DSBs can arise when a replication fork encounters a single-strand break or a bulky adduct that stalls its progression. nih.gov In the context of this compound 1-oxide (Ac-4-HAQO), the formation of adducts and single-strand breaks creates the potential for subsequent DSB formation, particularly in actively replicating cells.

The processing of closely opposed single-strand lesions on opposite DNA strands can also lead to a DSB. nih.gov Although direct evidence detailing the specific mechanisms of DSB induction by Ac-4-HAQO is not extensively elaborated in the provided search results, the formation of both stable adducts and single-strand breaks by this compound establishes the prerequisite lesions that are known to be precursors to DSBs through cellular processing, such as DNA replication and repair. researchgate.netnih.govnih.gov The repair of DSBs is crucial for cell survival and is primarily handled by two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govwikipedia.org

Oxidative DNA Lesions Induced by this compound-Related Pathways

The metabolic activation of quinoline derivatives, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), leads to the formation of highly reactive intermediates, including this compound 1-oxide. These compounds are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netwikipedia.org This oxidative stress is a key driver in the formation of various DNA lesions, contributing significantly to the compound's genotoxicity. The resulting damage includes the oxidation of DNA bases and the generation of secondary reactive molecules from lipid peroxidation, which can also form adducts with DNA.

Mechanisms of 8-Hydroxyguanine (B145757) Lesion Formation

One of the most significant and well-studied oxidative DNA lesions resulting from exposure to this compound and its precursors is 8-hydroxyguanine (8-OH-Gua), also commonly referred to as 8-oxo-7,8-dihydroguanine (8-oxoGua). nih.govd-nb.info Guanine is particularly susceptible to oxidation due to its low redox potential compared to other DNA bases. The formation of 8-OH-Gua is a critical event, as it is a promutagenic lesion that can lead to G:C to T:A transversions if not repaired before DNA replication. researchgate.net

Research has elucidated two primary, and likely interconnected, pathways through which this compound-related compounds induce the formation of 8-OH-Gua:

Direct Oxidation by Reactive Oxygen Species (ROS): The metabolism of 4-NQO to its reactive intermediates is a potent source of cellular ROS. nih.gov Studies have demonstrated that treatment with 4-NQO leads to the detectable production of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govtandfonline.comoup.com These ROS can directly attack the DNA bases. The hydroxyl radical, in particular, can attack the C8 position of guanine, leading to the formation of a C8-OH-adduct radical. qdu.edu.cnnih.gov Subsequent oxidation of this radical intermediate results in the stable 8-OH-Gua lesion. qdu.edu.cnnih.gov The importance of this pathway is underscored by findings that the presence of ROS scavengers, such as catalase (which degrades H₂O₂), can significantly reduce the levels of 8-OH-Gua formation following 4-NQO exposure. tandfonline.comsemanticscholar.org

Oxidation of Pre-existing DNA Adducts: The ultimate carcinogenic metabolite, an activated ester of 4-hydroxyaminoquinoline 1-oxide (4-HAQO) such as this compound 1-oxide, is highly electrophilic and reacts with DNA to form stable covalent adducts. While these adducts are themselves genotoxic, it has been proposed that they can also serve as precursors to oxidative lesions. wikipedia.orgnih.gov The stable quinolone monoadducts, particularly those at the C8 position of guanine (dGuo-C8-AQO), can undergo subsequent oxidation to form 8-OH-Gua. wikipedia.orgnih.gov Another pathway involves the activation of 4-HAQO by seryl-tRNA synthetase, forming a seryl-AMP complex that facilitates the formation of both quinoline-bound adducts and 8-OH-Gua. nih.gov Interestingly, the formation of 8-OH-Gua through this specific chemical pathway was not inhibited by active oxygen scavengers, suggesting a mechanism that may be distinct from or parallel to the free ROS-mediated pathway.

| Formation Pathway | Key Intermediates | Mechanism | Supporting Evidence |

|---|---|---|---|

| Direct ROS Attack | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Metabolism of 4-NQO generates ROS. The •OH radical attacks the C8 position of guanine, leading to a C8-OH-adduct radical which is then oxidized to 8-OH-Gua. qdu.edu.cnnih.gov | Detection of ROS post-4-NQO treatment; reduction of 8-OH-Gua levels by ROS scavengers like catalase. tandfonline.comoup.comsemanticscholar.org |

| Oxidation of DNA Adducts | This compound 1-oxide, dGuo-C8-AQO, 4-HAQO-seryl-AMP complex | Stable quinolone adducts at guanine-C8 are oxidized to 8-OH-Gua. wikipedia.orgnih.gov Alternatively, activation by seryl-AMP leads to 8-OH-Gua formation. nih.gov | Co-formation of stable adducts and 8-OH-Gua; formation in chemical systems without ROS scavengers. nih.gov |

Other Oxidative Adducts and Their Formation Pathways

Beyond the well-characterized 8-OH-Gua lesion, the oxidative stress induced by the this compound pathway can lead to other forms of oxidative DNA damage. This includes the formation of adducts derived from the breakdown products of peroxidized lipids.

Lipid Peroxidation-Derived DNA Adducts

The intense generation of ROS during the metabolism of 4-NQO not only damages DNA directly but also attacks cellular lipids, particularly polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation (LPO). nih.govtandfonline.com This process generates a variety of reactive aldehydes, which are secondary messengers of oxidative stress and are themselves genotoxic.

One of the major products of lipid peroxidation is malondialdehyde (MDA) . nih.gov MDA is a highly reactive dialdehyde (B1249045) that can react with DNA bases to form exocyclic DNA adducts. Studies have shown a significant increase in the levels of lipid peroxidation and a corresponding increase in MDA-DNA adducts in animals treated with 4-NQO. tandfonline.com The primary and most studied MDA adduct is a pyrimido[1,2-a]purin-10(3H)-one structure formed with deoxyguanosine, commonly known as M₁dG . This adduct is mutagenic and is considered a biomarker of oxidative stress-induced DNA damage. The formation pathway involves the reaction of MDA with the N1 and N² positions of guanine, forming a cyclic adduct.

Another significant product of lipid peroxidation, particularly from the breakdown of omega-6 fatty acids, is 4-hydroxy-2-nonenal (4-HNE) . semanticscholar.org This α,β-unsaturated aldehyde is also highly electrophilic and reacts with DNA to form bulky exocyclic adducts. Treatment with 4-NQO has been shown to increase levels of 4-HNE, indicating that the formation of 4-HNE-derived DNA adducts is a likely consequence of exposure. semanticscholar.org These adducts, such as the 1,N²-etheno-guanine type adducts, can distort the DNA helix and interfere with DNA replication and transcription.

The formation of these lipid-derived adducts represents an indirect, yet significant, pathway of genotoxicity for this compound. The initial metabolic activation and ROS production sets off a cascade of damage, extending from direct DNA oxidation to widespread lipid peroxidation, which in turn generates secondary reactive species that perpetuate DNA damage.

| Adduct Type | Reactive Precursor | Formation Pathway | Significance |

|---|---|---|---|

| Malondialdehyde-DNA Adducts (e.g., M₁dG) | Malondialdehyde (MDA) | 4-NQO-induced ROS cause lipid peroxidation, generating MDA. MDA reacts with deoxyguanosine to form a cyclic M₁dG adduct. | Promutagenic lesion; biomarker for lipid peroxidation-induced DNA damage. |

| 4-Hydroxynonenal-DNA Adducts (e.g., etheno adducts) | 4-Hydroxy-2-nonenal (4-HNE) | Lipid peroxidation induced by 4-NQO generates 4-HNE. semanticscholar.org Electrophilic 4-HNE reacts with DNA bases to form bulky exocyclic adducts. | Helix-distorting, bulky lesions that can block DNA replication and are mutagenic. |

Enzymatic Activation and Metabolic Pathways in Research Systems

Identification of Key Metabolic Enzymes Involved in Activation

The conversion of 4-NQO into its ultimate carcinogenic form involves a critical reductive step followed by esterification. The initial reduction product, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is a proximate carcinogen that requires further activation to exert its full mutagenic potential. aacrjournals.orgoup.com This subsequent activation step culminates in the formation of 4-acetoxyaminoquinoline-1-oxide. aacrjournals.org

Role of Acetyltransferases in this compound-1-oxide Formation

Acetyltransferases are pivotal in the bioactivation of 4-hydroxyaminoquinoline 1-oxide (4-HAQO). jst.go.jpnih.gov Specifically, cytosolic acetyltransferases catalyze the O-acetylation of 4-HAQO, using acetyl-CoA as the acetyl group donor, to produce this compound-1-oxide. aacrjournals.org This ester is highly unstable and serves as an ultimate carcinogen. aacrjournals.orgnih.gov

Beyond classical acetyltransferases, other enzymes with transferase activity have been implicated. Seryl-tRNA synthetase, an aminoacyl-tRNA synthetase, can activate 4-HAQO, particularly in yeast and rat ascites hepatoma cells. jst.go.jpnih.gov This activation is dependent on the presence of L-serine, ATP, and Mg²⁺. jst.go.jp The enzyme facilitates the formation of a reactive seryl-ester of 4-HAQO, which then acts as a potent electrophile. wikipedia.orgoup.com

Table 1: Key Enzymes in the Activation of 4-NQO Metabolites

| Enzyme/Enzyme Class | Precursor Substrate | Product | Role in Pathway | Citations |

|---|---|---|---|---|

| DT-Diaphorase | 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Initial reductive activation | aacrjournals.orgnih.govoup.com |

| Cytosolic Acetyltransferase | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | This compound-1-oxide | Final activation to an unstable ester | aacrjournals.orgnih.gov |

| Seryl-tRNA Synthetase | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Seryl-4HAQO ester | Alternative final activation | wikipedia.orgoup.comjst.go.jpnih.gov |

Other Biotransformation Enzymes and Pathways

The metabolic activation of 4-NQO is initiated by its reduction to 4-HAQO. This two-electron reduction is primarily catalyzed by NAD(P)H:quinone oxidoreductase, commonly known as DT-diaphorase. aacrjournals.orgnih.govaacrjournals.org This enzyme is found in the cytosol of various tissues, including the liver. aacrjournals.orgnih.gov In addition to DT-diaphorase, a dicumarol-resistant NADH-dependent reductase has been identified in mouse liver and lung, which shows a high affinity for 4-NQO. nih.gov Once formed, the highly reactive this compound-1-oxide can non-enzymatically decompose to form a nitrenium ion, the ultimate electrophilic species that readily reacts with cellular macromolecules, most notably DNA, forming stable quinoline (B57606) monoadducts. wikipedia.orgoup.comaacrjournals.org

Comparative Metabolic Studies in Different Experimental Models

The enzymatic pathways leading to the activation of this compound precursors have been elucidated through studies across a range of experimental models, from simple cell-free systems to complex in vivo organisms. These comparative analyses have highlighted both conserved and species-specific aspects of metabolism.

In Vitro Enzyme Systems and Cell-Free Extracts

Cell-free extracts and purified enzyme systems have been indispensable for dissecting the individual steps of the metabolic pathway. Experiments using the 105,000 g supernatant from Chinese hamster cell homogenates demonstrated the conversion of 4-NQO to 4-HAQO in the presence of NADH or NADPH. oup.com This activity was inhibited by dicumarol, a known inhibitor of DT-diaphorase. oup.com Similarly, cytosol fractions from rat liver were shown to contain two distinct protein fractions with diaphorase activity capable of activating 4-NQO. aacrjournals.org The use of purified seryl-tRNA synthetase from baker's yeast has been crucial in confirming its role in activating 4-HAQO, a reaction that requires L-serine and ATP. jst.go.jpoup.com These in vitro assays allow for precise characterization of enzyme function and cofactor requirements away from the complexities of the cellular environment.

In Vivo Model Organisms (e.g., Bacteria, Yeast, Rodents) – Focus on Enzyme Activity and Pathway Elucidation

Studies in whole organisms have provided critical context for the in vitro findings, confirming the biological relevance of these enzymatic pathways.

Bacteria: In Salmonella typhimurium, the ability to convert 4-NQO to the more potent mutagen 4-HAQO is linked to the presence of bacterial diaphorase. aacrjournals.orgaacrjournals.org This metabolic capability is essential for the genotoxicity of 4-NQO in these organisms. aacrjournals.org

Yeast: The yeast Saccharomyces cerevisiae has been a valuable model for studying the activation of 4-NQO metabolites. wikipedia.orgjst.go.jp Research has identified seryl-tRNA synthetase as a key enzyme in the activation of 4-HAQO in yeast. jst.go.jpnih.gov Furthermore, studies in yeast have helped to understand the cellular responses to DNA damage induced by these compounds. wikipedia.orgmdpi.com

Rodents: Rodent models, particularly mice and rats, have been extensively used to study the carcinogenesis of 4-NQO and its metabolites. nih.govnih.govnih.gov These studies have established a clear link between the metabolic activation of 4-NQO in specific tissues, like the oral cavity and esophagus, and tumor development. nih.govresearchgate.net For example, the high concentration of 4-NQO reductase in the tongue and esophagus of mice contributes to their susceptibility to carcinogenesis in these organs. researchgate.net Comparative studies in rats have shown that while the liver takes up more of the compound, the pancreas generates significantly more DNA adducts due to differences in metabolic profiles, highlighting the importance of local enzyme activity in determining organ-specific toxicity. nih.gov

Table 2: Comparative Enzyme Activity in Different Experimental Models

| Experimental Model | Key Activating Enzyme(s) Identified | Pathway Elucidated | Citations |

|---|---|---|---|

| Salmonella typhimurium (Bacteria) | Bacterial Diaphorase | Reduction of 4-NQO to 4-HAQO | aacrjournals.orgaacrjournals.org |

| Saccharomyces cerevisiae (Yeast) | Seryl-tRNA Synthetase | L-serine dependent activation of 4-HAQO | wikipedia.orgjst.go.jpnih.gov |

| Rodents (Rats, Mice) | DT-Diaphorase, Dicumarol-resistant Reductase, Acetyltransferases | Reduction of 4-NQO and subsequent acetylation of 4-HAQO in target tissues like the oral cavity and pancreas. | aacrjournals.orgnih.govnih.govresearchgate.net |

| Chinese Hamster Cells (In Vitro) | DT-Diaphorase | NADPH/NADH dependent reduction of 4-NQO to 4-HAQO. | oup.com |

Kinetic and Mechanistic Analyses of Enzyme-Mediated Activation

The study of enzyme kinetics provides a quantitative understanding of the rates and mechanisms of metabolic activation. du.ac.inwikipedia.org The activation of 4-HAQO through acetylation is a reaction that can be described by Michaelis-Menten kinetics, allowing for the determination of key parameters like Kₘ and Vₘₐₓ. nih.gov For instance, studies on the conjugation of 4-NQO with glutathione (B108866) by liver cytosols from BHA-treated mice showed an increased Vₘₐₓ with little effect on the Kₘ for 4-NQO, which was determined to be around 43 µM. aacrjournals.org

Cellular and Subcellular Responses to Dna Modification

DNA Repair Pathway Recognition and Processing of 4-Acetoxyaminoquinoline Adducts

Upon metabolic activation, this compound covalently binds to DNA, forming several distinct adducts, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). nih.gove-century.us The compound also induces oxidative stress, resulting in lesions such as 8-hydroxyguanine (B145757) and single-strand breaks. nih.govnih.gov The cell employs a suite of specialized repair pathways to identify and remove these varied forms of DNA damage.

Nucleotide Excision Repair (NER) is the principal pathway for removing the bulky, helix-distorting adducts generated by this compound. nih.govmolbiolcell.org This pathway is highly versatile, capable of recognizing a wide range of structural anomalies in the DNA rather than specific base modifications. uni-wuerzburg.de The significance of NER in processing this type of damage is underscored by the heightened sensitivity of NER-deficient cells, such as those from individuals with Xeroderma Pigmentosum (XP), to 4NQO. molbiolcell.orgoup.com

The NER process can be broadly divided into two sub-pathways for damage recognition:

Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky lesions. In eukaryotes, the initial recognition is primarily carried out by the XPC protein complex (comprising XPC, RAD23B, and CETN2). nih.govvermeulenlab.com

Transcription-Coupled NER (TC-NER): This pathway specifically targets lesions on the transcribed strand of actively expressed genes, which are detected by a stalled RNA polymerase II. vermeulenlab.com

Following recognition by either sub-pathway, the core NER machinery is assembled at the damage site. In E. coli, the process is initiated by the (A)BC excinuclease, which makes incisions on both sides of the modified base, removing a 12-13 nucleotide oligomer. nih.gov The enzyme incises the 8th phosphodiester bond 5' and the 5th phosphodiester bond 3' to the 4NQO-adducted base. nih.gov The efficiency of this incision can vary from 25% to 75%, depending on the local DNA sequence. nih.gov In eukaryotes, a more complex set of proteins, including the TFIIH helicase, XPA, RPA, and the endonucleases XPG and ERCC1-XPF, work in concert to excise a larger fragment of 24-32 nucleotides containing the lesion. uni-wuerzburg.devermeulenlab.com The resulting gap is then filled by DNA polymerase and sealed by DNA ligase. uni-wuerzburg.de

Table 1: Key Eukaryotic Proteins in Nucleotide Excision Repair (NER)

| Protein/Complex | Function in NER | Sub-Pathway |

| XPC Complex | Initial damage recognition in the bulk of the genome. | GG-NER |

| RNA Polymerase II | Stalls at a lesion on the transcribed strand, initiating repair. | TC-NER |

| CSA, CSB | Proteins required for TC-NER, recruited after RNA Pol II stalls. | TC-NER |

| TFIIH | A multi-subunit complex with helicase activity that unwinds DNA around the lesion for verification. | Both |

| XPA | Verifies the presence of damage and helps position other repair proteins. | Both |

| RPA | A single-strand binding protein that stabilizes the unwound DNA. | Both |

| XPG | Endonuclease that makes the 3' incision. | Both |

| ERCC1-XPF | Endonuclease that makes the 5' incision. | Both |

| DNA Polymerase δ/ε | Synthesizes new DNA to fill the gap. | Both |

| DNA Ligase I/III | Seals the final nick in the repaired strand. | Both |

In addition to forming bulky adducts, this compound's parent compound, 4NQO, generates oxidative DNA damage, most notably 8-hydroxyguanine (8-oxoG), as a consequence of inducing reactive oxygen species. nih.gove-century.usnih.gov These smaller, non-helix-distorting lesions, along with apurinic/apyrimidinic (AP) sites that can arise from adduct instability, are primarily handled by the Base Excision Repair (BER) pathway. nih.govresearchgate.netnih.gov

The BER pathway is initiated by a class of enzymes called DNA glycosylases, each of which is specific for a particular type of damaged base. nih.govsemanticscholar.org For instance, 8-oxoguanine DNA glycosylase (OGG1) recognizes and cleaves the N-glycosylic bond between the 8-oxoG base and the sugar-phosphate backbone, excising the damaged base and leaving an AP site. nih.govscielo.br

This AP site is then processed by an AP endonuclease (such as APE1 in humans), which cleaves the phosphodiester backbone adjacent to the site. semanticscholar.org The subsequent steps can proceed via one of two sub-pathways:

Short-patch BER: A single nucleotide is replaced. DNA polymerase β (Polβ) inserts the correct nucleotide and removes the remaining sugar-phosphate residue. semanticscholar.org

Long-patch BER: Two or more nucleotides are replaced, involving DNA polymerases δ/ε, PCNA, and the flap endonuclease FEN1. semanticscholar.org

Finally, DNA ligase completes the repair by sealing the nick in the DNA backbone. nih.gov

Table 2: Key Enzymes in the Base Excision Repair (BER) Pathway

| Enzyme | Function in BER |

| DNA Glycosylase (e.g., OGG1) | Recognizes and removes a specific damaged base (e.g., 8-oxoG). |

| AP Endonuclease (e.g., APE1) | Cleaves the DNA backbone at the resulting abasic (AP) site. |

| DNA Polymerase β (Polβ) | Fills the single-nucleotide gap and removes the sugar remnant (Short-Patch). |

| DNA Polymerase δ/ε, PCNA | Synthesize a new DNA strand of 2-13 nucleotides (Long-Patch). |

| Flap Endonuclease 1 (FEN1) | Removes the displaced DNA flap (Long-Patch). |

| DNA Ligase I or III | Seals the final nick to complete the repair. |

Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that ensures the rapid removal of transcription-blocking lesions from the template strand of actively transcribed genes. molbiolcell.orgnih.gov The process is initiated when an elongating RNA polymerase stalls upon encountering a DNA lesion, such as a bulky this compound adduct. vermeulenlab.com This stalled complex acts as a damage signal, recruiting specific TCR factors. In Bacillus subtilis, the Mfd protein recognizes the stalled polymerase and recruits the NER machinery. nih.gov In human cells, this role is carried out by Cockayne Syndrome proteins A and B (CSA and CSB). molbiolcell.orgvermeulenlab.com Following this initial recognition, the core NER proteins are recruited to excise the lesion as described in the NER section.

Studies on cells from patients with Cockayne Syndrome (CS), which are defective in TCR, show hypersensitivity to certain DNA damaging agents, indicating the importance of this pathway. molbiolcell.org While TCR is critical for repairing many types of bulky lesions, some research has suggested that 4NQO-induced bulky adducts in mammalian cells may be repaired without a significant strand bias, implying that GG-NER might be the more dominant pathway for these specific lesions. molbiolcell.org However, other studies in bacterial systems clearly demonstrate the involvement and importance of TCR in responding to 4NQO damage, where its absence severely slows the return to vegetative growth after exposure. nih.gov

While Nucleotide and Base Excision Repair pathways directly remove DNA lesions, other repair systems like Homologous Recombination (HR) are critical for dealing with the consequences of this damage, particularly during DNA replication. nih.gov Along with NER, HR is a major determinant of cellular resistance to 4NQO. nih.govnih.gov

The primary role of HR in this context is the repair of DNA double-strand breaks (DSBs). DSBs can arise when a replication fork collapses after encountering a single-strand break—a potential intermediate of the NER or BER process. nih.gov HR uses a homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break, thereby restoring the original DNA sequence and ensuring genomic stability. frontiersin.org

Transcription-Coupled Repair (TCR) Modalities

Interaction with DNA Replication and Transcription Machinery

The presence of this compound adducts in the DNA template poses a significant obstacle to the progression of both DNA and RNA polymerases. nih.gov The N2-guanine adduct, in particular, is a potent blocker of DNA replication. nih.govnih.gov The cellular response to these stalled polymerases involves complex damage tolerance mechanisms that allow for the completion of replication, albeit sometimes at the cost of introducing mutations.

When a high-fidelity replicative DNA polymerase encounters a this compound adduct, it frequently stalls, halting DNA replication. nih.gov To overcome this blockade and prevent replication fork collapse, cells activate DNA damage tolerance pathways, most notably Translesion Synthesis (TLS). researchgate.netmdpi.com TLS involves switching from a replicative polymerase to a specialized, low-fidelity TLS polymerase that can synthesize DNA directly across the damaged template. mdpi.comconicet.gov.ar

These TLS polymerases have more spacious and flexible active sites, allowing them to accommodate the distorted structure of the adducted base. mdpi.com

In E. coli, DNA polymerase IV (Pol IV) is a key TLS polymerase that contributes to resistance against 4NQO by efficiently bypassing its N2-dG adducts. nih.govresearchgate.net

In eukaryotes, a group of Y-family polymerases (including Pol η, Pol ι, and Pol κ) and the B-family polymerase Pol ζ are involved in bypassing various lesions. nih.govmdpi.com For example, Pol η is known to bypass 8-oxoG lesions, which can be formed by this compound-induced oxidative stress. mdpi.com

While essential for cell survival in the face of DNA damage, TLS is an inherently mutagenic process. The relaxed fidelity of TLS polymerases means they are more likely to insert an incorrect nucleotide opposite the lesion, leading to mutations in subsequent rounds of replication. researchgate.netresearchgate.net The choice of which TLS polymerase is recruited and its accuracy of insertion depend on the specific type of adduct and its position within the DNA helix. mdpi.comresearchgate.net

Table 3: Major DNA Adducts of this compound and Their Replicative Consequences

| Adduct Type | Location on Base | Position in DNA Helix | Effect on Replication | Primary Repair Pathway | Bypass Mechanism |

| N2-dG Adduct | N2 of Guanine | Minor Groove | Potent block to replicative polymerases. nih.gov | NER | Translesion Synthesis (e.g., by Pol IV) nih.gov |

| C8-dG Adduct | C8 of Guanine | Major Groove | Less of a block to polymerases compared to N2-dG. nih.gov | NER | Translesion Synthesis |

| N6-dA Adduct | N6 of Adenine | Major Groove | Less of a block to polymerases compared to N2-dG. nih.gov | NER | Translesion Synthesis |

| 8-hydroxyguanine | C8 of Guanine | - | Can cause mispairing with adenine. scielo.br | BER | Translesion Synthesis (e.g., by Pol η) mdpi.com |

Inhibition of RNA Synthesis and Transcriptional Elongation

The damage inflicted upon DNA by compounds like this compound can have significant consequences for transcription, the process of synthesizing RNA from a DNA template. The presence of bulky adducts on the DNA can act as a physical barrier to RNA polymerase, the enzyme responsible for transcription. scbt.com This can lead to the stalling or premature termination of the RNA polymerase, thereby inhibiting RNA synthesis. biorxiv.org

Inhibitors of RNA polymerase can disrupt transcription by various mechanisms, such as intercalating into the DNA template or by directly binding to the polymerase enzyme and altering its conformation and catalytic function. scbt.com While the direct interaction of this compound with RNA polymerase has not been extensively detailed, the DNA adducts it forms are known to impede the progression of polymerases along the DNA strand. This obstruction can lead to a reduction in the rate of transcriptional elongation. biorxiv.org

The process of transcription is highly regulated and can be divided into initiation, promoter-proximal pausing, elongation, and termination. embopress.org A decrease in the rate of elongation can make the RNA polymerase more susceptible to premature termination. biorxiv.org This is particularly relevant for the synthesis of non-coding RNAs, which are often subject to rapid termination. biorxiv.org Therefore, the DNA damage caused by this compound can indirectly lead to the inhibition of RNA synthesis by creating obstacles that disrupt the processivity of RNA polymerase during the elongation phase.

Modulation of DNA Topoisomerase Activity

Formation of Topoisomerase I-DNA Cleavage Complexes

While 4-nitroquinoline-1-oxide (4-NQO), the precursor to this compound, does not directly inhibit topoisomerase I in cell-free systems, it is a potent inducer of topoisomerase I-DNA cleavage complexes (Top1cc) within cells. aacrjournals.orgnih.govresearchgate.net These complexes are transient intermediates in the normal catalytic cycle of topoisomerase I, where the enzyme nicks one strand of the DNA to relieve supercoiling. aacrjournals.org The stabilization of these complexes, preventing the religation of the DNA strand, transforms them into cytotoxic DNA lesions. aacrjournals.orgresearchgate.net

The formation of Top1cc induced by 4-NQO is time- and concentration-dependent and, notably, these complexes are irreversible, persisting even after the removal of the compound. nih.govresearchgate.net This is in contrast to the reversible Top1cc induced by inhibitors like camptothecin. nih.govresearchgate.net The induction of these stable Top1cc is considered a significant contributor to the cellular effects of 4-NQO. aacrjournals.orgnih.gov Evidence for this comes from studies showing that cells with reduced levels of topoisomerase I are more resistant to the cytotoxic effects of 4-NQO. nih.govresearchgate.net

Molecular Basis of Topoisomerase Trapping

The trapping of topoisomerase I by 4-NQO is not a result of the compound directly binding to the enzyme. aacrjournals.orgnih.govresearchgate.net Instead, it is proposed that the metabolic activation of 4-NQO to its ultimate carcinogenic form, this compound-1-oxide (Ac-4HAQO), and the subsequent formation of DNA adducts are responsible for trapping the topoisomerase I on the DNA. aacrjournals.orgnih.gov

The presence of these bulky adducts on the DNA strand is thought to interfere with the religation step of the topoisomerase I catalytic cycle. researchgate.net When topoisomerase I encounters a DNA strand with an adduct near its cleavage site, it can still perform the initial DNA cleavage. However, the adduct may then sterically hinder the enzyme from realigning the broken DNA strand for religation, effectively trapping the enzyme in a covalent complex with the DNA. researchgate.net This mechanism is supported by the observation that other forms of DNA damage, such as those induced by UV light, can also stimulate the formation of topoisomerase I-DNA cleavage complexes by blocking the rejoining step of the reaction. researchgate.netresearchgate.net

Different topoisomerase inhibitors can have distinct preferences for the DNA sequence at the cleavage site. nih.gov While the specific sequence preferences for topoisomerase I trapping by this compound-induced adducts have not been fully elucidated, the principle that DNA damage can convert topoisomerase I into a cellular poison is a key aspect of the compound's mechanism of action.

Experimental Methodologies and Analytical Approaches in Research

Methods for DNA Adduct Detection and Quantification

DNA adducts, which are segments of DNA covalently bound to a chemical, are considered biomarkers of exposure to carcinogenic substances. wikipedia.org The formation of these adducts is a critical event in chemical carcinogenesis, potentially leading to mutations if not repaired. chromatographyonline.com Various highly sensitive techniques are employed to detect and quantify DNA adducts formed by 4-acetoxyaminoquinoline.

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.govnih.gov This high sensitivity makes it particularly suitable for studying DNA damage from environmental exposures or low-dose experiments. nih.gov The general procedure involves four main steps:

Enzymatic digestion of the DNA sample into 3'-monophosphate nucleosides. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. nih.govnih.gov

Separation and quantification of the radiolabeled adducts, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govberkeley.edu

This assay is effective for a wide range of chemical classes and complex mixtures. nih.gov However, it does not inherently provide structural information about the adducts and may underestimate adduct levels due to factors like incomplete DNA digestion or inefficient labeling. berkeley.edu In the context of aromatic compounds, the ³²P-postlabeling assay has been used to analyze DNA adducts formed by various carcinogens. niph.go.jpairitilibrary.com For instance, it has been used to detect aromatic DNA adducts in white blood cells. airitilibrary.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex mixtures. In the study of this compound, HPLC is instrumental in separating DNA adducts from unmodified nucleosides and from each other, allowing for their characterization and quantification. nih.gov

In a key study, DNA modified in vitro with 4-acetoxyamino[2-³H]quinoline 1-oxide was enzymatically hydrolyzed and then analyzed by HPLC. nih.gov This analysis was compared with the hydrolysate of DNA from rats exposed to 4-hydroxyamino[2-³H]quinoline 1-oxide, demonstrating that the adducts formed in vitro were representative of those formed in vivo. nih.gov Through this method, researchers were able to identify and enumerate three distinct nitroquinoline adducts on the modified DNA. nih.gov One was a previously known C8-guanyl adduct, and the other two were identified as a guanine (B1146940) and an adenine (B156593) adduct. nih.gov

The effectiveness of HPLC separation can be significantly influenced by the composition of the mobile phase. researchgate.net For instance, the choice of additives like formic acid or ammonium (B1175870) acetate (B1210297) can affect the separation of compounds and the formation of adducts with ions like sodium during mass spectrometry analysis. researchgate.net

Table 1: HPLC Analysis of this compound-Modified DNA Adducts

| Adduct Type | Identification Method | Finding | Reference |

|---|---|---|---|

| Guanine Adduct | Comparative HPLC analysis with modified polynucleotides | Identified as one of three major adducts. | nih.gov |

| Adenine Adduct | Comparative HPLC analysis with modified polynucleotides | Identified as one of three major adducts. | nih.gov |

| C8-Guanyl Adduct | Previously characterized and confirmed by HPLC | Confirmed as a major adduct. | nih.gov |

This table summarizes the findings from HPLC analysis of DNA adducts formed by this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and structural elucidation of molecules. In the field of DNA adduct research, MS, often coupled with liquid chromatography (LC-MS), has become a primary method for characterizing adducts. wikipedia.org

The "DNA adductomics" approach, which aims to screen for a wide range of DNA adducts simultaneously, heavily relies on high-resolution mass spectrometry (HRMS). spectroscopyonline.comchemrxiv.org This method allows for the untargeted analysis of DNA modifications, providing insights into the complete picture of DNA damage. chemrxiv.org MS techniques, including tandem mass spectrometry (MS/MS), provide detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. This is crucial for confirming the identity of known adducts against standards or for characterizing novel adducts. spectroscopyonline.com For example, MS has been used to identify adducts from the in vitro reaction of this compound 1-oxide with DNA. niph.go.jpumsystem.edu

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize specific antibodies to detect and quantify DNA adducts. wikipedia.org These methods can be highly sensitive and specific. nih.gov

Antibodies have been developed that specifically recognize DNA modified by 4-hydroxyaminoquinoline 1-oxide (4HAQO), the metabolic precursor to the reactive ester. nih.govnih.gov These antibodies have been used in immunohistochemical studies to visualize the distribution of DNA adducts in various tissues of mice treated with 4HAQO. nih.govnih.gov The intensity of the immunostaining was found to correlate well with the levels of DNA adducts measured by other techniques, such as radiolabeling. nih.gov These studies demonstrated that adducts were present in the target organs for 4HAQO-induced tumorigenesis, such as the lung, skin, and pancreas. nih.gov The specificity of the antibody binding is confirmed through control experiments, including pre-incubation of the antibody with the carcinogen-modified DNA to block the signal. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Adduct Identification and Structural Elucidation

Biophysical Techniques for Studying DNA Conformation Changes

The formation of bulky adducts, such as those derived from this compound, can cause significant distortions in the DNA double helix. Biophysical techniques are employed to study these conformational changes.

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for studying the secondary structure of macromolecules like DNA and proteins. nih.govbiorxiv.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral arrangement of molecules. biorxiv.org Different DNA conformations, such as B-DNA, A-DNA, and Z-DNA, have distinct CD spectra. univr.it

CD spectroscopy is particularly valuable for monitoring changes in DNA conformation upon the binding of a ligand or the formation of an adduct. nih.govbiorxiv.org For example, the interaction of this compound 1-oxide with Z-DNA has been noted to affect the reactivity at the B-Z junction, indicating a structural perturbation that can be monitored by techniques like CD spectroscopy. oup.com The characteristic CD spectrum of B-DNA, with a positive peak around 275-285 nm and a negative peak around 245-255 nm, can be altered upon adduct formation, providing evidence of a change in the DNA's helical structure. univr.itresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Ac-4-HAQ |

| This compound 1-oxide | Ac-4-HAQO |

| 4-Hydroxyaminoquinoline 1-oxide | 4HAQO |

| 4-Nitroquinoline (B1605747) 1-oxide | 4-NQO |

| 4-Aminoquinoline (B48711) 1-oxide | - |

| Deoxyguanosine | dG |

| Deoxyadenosine | dA |

| [γ-³²P]Adenosine triphosphate | [γ-³²P]ATP |

Agarose (B213101) Gel Electrophoresis for DNA Unwinding and Supercoiling Studies

Agarose gel electrophoresis is a fundamental technique used to analyze the structural changes in DNA, such as unwinding and supercoiling, induced by chemical agents like this compound 1-oxide (Ac-4-HAQO). nih.govksu.edu.saprotocols.iosandiego.edu This method separates DNA molecules based on their size, shape, and charge. ksu.edu.sasandiego.edu When a compound like Ac-4-HAQO binds to DNA, it can alter the DNA's conformation, leading to changes in its electrophoretic mobility.

The interaction of Ac-4-HAQO with plasmid DNA has been shown to be dependent on the DNA's conformational state. researchgate.net Specifically, negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO as relaxed, singly-nicked DNA. researchgate.netresearchgate.net This increased reactivity is attributed to the superhelical tension present in the DNA. mit.edu

The "band-shift" method using agarose gel electrophoresis has been employed to quantify the extent of DNA unwinding caused by Ac-4-HAQO adducts. nih.govresearchgate.net This technique allows for the measurement of changes in the superhelical density of plasmid topoisomers. researchgate.net Research has determined that the binding of Ac-4-HAQO to DNA induces a duplex unwinding. nih.gov The average unwinding angle per stable adduct has been calculated, revealing differences between negatively and positively supercoiled topoisomers. nih.govresearchgate.net For instance, an average unwinding angle of -15.1° ± 1.5° per stable adduct was observed for negatively supercoiled topoisomers, while for positively supercoiled topoisomers, the angle was -6.5° ± 1.4°. nih.gov

Studies have also investigated the influence of DNA secondary structure on the reactivity of Ac-4-HAQO. oup.comnih.gov It was found that Ac-4-HAQO does not react with guanine residues within a Z-DNA conformation. researchgate.netoup.comnih.gov However, a significant increase in reactivity, or "hyperreactivity," is observed at the junctions between B-DNA and Z-DNA. researchgate.netoup.comnih.gov This demonstrates that Ac-4-HAQO can be used as a probe to study the polymorphism of DNA at the nucleotide level. oup.comnih.gov

Table 1: Unwinding Angles of DNA Induced by this compound 1-oxide Adducts

| DNA Topoisomer | Average Unwinding Angle per Stable Adduct | Predominant Adduct |

| Negatively Supercoiled | -15.1° ± 1.5° nih.gov | dGuo-N2-AQO nih.gov |

| Positively Supercoiled | -6.5° ± 1.4° nih.gov | dGuo-C8-AQO nih.gov |

Thermal Denaturation Studies of Modified DNA

Thermal denaturation studies are employed to assess the stability of the DNA double helix after modification by chemical agents. wikipedia.orgnih.govpeliti.org The melting temperature (Tm) is a key parameter measured in these studies; it is the temperature at which 50% of the double-stranded DNA dissociates into single strands. wikipedia.org A decrease in the Tm indicates a destabilization of the DNA structure. nih.gov

When DNA is modified by this compound 1-oxide (Ac-4-HAQO), a notable thermal destabilization occurs. nih.gov Research has shown that when 1% of the bases in a DNA sample are modified by Ac-4-HAQO, its melting temperature decreases by 1.2°C. nih.gov This finding indicates that the formation of Ac-4-HAQO adducts weakens the forces that hold the two strands of the DNA helix together, making it more susceptible to denaturation by heat. nih.govrsc.org

The extent of this destabilization can be influenced by the specific type of adducts formed and their location within the DNA structure. nih.gov The formation of adducts disrupts the regular base pairing and stacking interactions that are crucial for maintaining the stability of the double helix. wikipedia.org

Table 2: Effect of this compound 1-oxide Modification on DNA Melting Temperature

| Percentage of Modified Bases | Decrease in Melting Temperature (Tm) | Reference |

| 1% | 1.2°C | nih.gov |

Cellular and Molecular Assays for DNA Damage and Repair

Comet Assay for DNA Strand Break Assessment

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile technique for detecting DNA strand breaks in individual cells. nih.govmdpi.commdpi.com While direct studies specifically using the Comet assay to assess DNA strand breaks induced by this compound are not prevalent in the provided search results, the assay is widely used for related compounds like 4-nitroquinoline-1-oxide (4-NQO), for which this compound 1-oxide is a model ultimate carcinogen. nih.govnih.gov

The principle of the Comet assay involves embedding cells in an agarose matrix on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. mdpi.commdpi.com Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleus towards the anode, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage. mdpi.com

The assay can be modified to detect different types of DNA lesions. mdpi.commdpi.com For example, using lesion-specific repair endonucleases can allow for the detection of oxidized bases or other specific adducts. mdpi.com In the context of 4-NQO, the Comet assay has been used to study DNA re-ligation defects in cells with deficiencies in DNA repair pathways. nih.gov For instance, Bloom's syndrome cells were found to be particularly affected in their ability to re-ligate DNA after damage by 4-NQO, as measured by the Comet assay. nih.gov Given that Ac-4-HAQO is known to cause strand scissions as a result of unstable adducts, the Comet assay would be a suitable method for quantifying this type of DNA damage. researchgate.net

Unscheduled DNA Synthesis (UDS) Assays for Repair Activity

Unscheduled DNA Synthesis (UDS) assays are functional assays that measure the activity of nucleotide excision repair (NER) by quantifying the incorporation of labeled nucleotides into the DNA of non-replicating cells following DNA damage. nih.govnih.goveur.nlresearchgate.net This repair synthesis occurs outside of the normal S-phase of the cell cycle, hence the term "unscheduled." nih.gov

While direct studies on this compound using UDS assays are not detailed in the search results, the technique is highly relevant for assessing the repair of damage caused by this compound. The adducts formed by this compound 1-oxide are recognized and repaired by the NER pathway. The UDS assay can quantify the efficiency of this repair process. nih.gov

The assay typically involves exposing cells to a DNA damaging agent, followed by incubation with a radiolabeled nucleoside, such as tritiated thymidine (B127349) ([³H]-TdR). researchgate.neteur.nl The amount of radioactivity incorporated into the DNA is then measured, usually by autoradiography, which allows for the visualization and quantification of silver grains over the nuclei of repaired cells. nih.goveur.nl A higher number of grains indicates a greater level of repair synthesis. eur.nl

Studies on xeroderma pigmentosum (XP) cells, which have defects in NER, have utilized UDS assays to characterize their repair deficiencies. eur.nl For example, microinjection of a photoreactivating enzyme into XP cells, followed by photoreactivating light, was shown to reduce the residual UDS, indicating that the assay was measuring the repair of specific UV-induced dimers. eur.nl This highlights the specificity and utility of the UDS assay in studying NER activity, which would be applicable to investigating the repair of this compound-induced DNA damage.

Genetic Approaches for Mutational Spectrum Analysis

The study of the mutational spectrum of chemical compounds is fundamental to understanding their mechanisms of genotoxicity. For this compound, the ultimate carcinogenic metabolite of 4-nitroquinoline 1-oxide (4-NQO), various genetic approaches are employed to characterize the types and frequencies of mutations it induces. researchgate.netresearchgate.net These methods range from established reporter gene assays in microbial systems to high-throughput genomic sequencing, providing a comprehensive picture of its mutagenic potential.

Use of Reporter Gene Systems in Bacterial and Yeast Models (e.g., Ames Test)

Reporter gene systems are a cornerstone for assessing the mutagenic properties of chemical compounds. wikipedia.org These assays utilize engineered strains of bacteria or yeast that have a mutation in a specific gene, rendering them unable to produce an essential nutrient, such as an amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the organism to grow on a medium lacking that nutrient. evotec.comre-place.be

The most widely used bacterial reverse mutation assay is the Ames test, developed by Bruce Ames. re-place.benih.gov This test typically employs various strains of Salmonella typhimurium and Escherichia coli specifically designed to detect different types of mutations. nih.gov For instance, strains like TA100 are used to detect base-pair substitutions, while strains like TA98 identify frameshift mutations. evotec.com

To enhance their sensitivity, these bacterial strains incorporate several genetic modifications:

Histidine auxotrophy: They carry a mutation in the histidine (his) operon, making them unable to synthesize histidine. evotec.com

Increased permeability: A mutation (rfa) in the lipopolysaccharide layer of the cell wall makes the bacteria more permeable to large chemical molecules. evotec.com